4-Aminoisoquinoline-3-carboxylic acid
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Overview
Description
4-Aminoisoquinoline-3-carboxylic acid is a chemical compound that belongs to the isoquinoline family.
Mechanism of Action
Target of Action
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline derivatives have been found to exhibit various biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
The mode of action of 4-Aminoisoquinoline-3-carboxylic acid is not well-documented. As a derivative of isoquinoline, it may share some of the biological activities of other isoquinoline compounds. For instance, some isoquinoline derivatives have been found to inhibit hemozoin polymerization and release free toxic heme, which are crucial processes in the life cycle of certain parasites . .
Result of Action
As a derivative of isoquinoline, it may share some of the biological activities of other isoquinoline compounds, which include antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Preparation Methods
The synthesis of 4-aminoisoquinoline-3-carboxylic acid typically involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones under specific conditions. One common method includes using molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, or employing a Friedlander synthesis approach . Industrial production methods may vary, but they often focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
4-Aminoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Aminoisoquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of antimalarial and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminoisoquinoline-3-carboxylic acid can be compared to other similar compounds, such as:
Chloroquine: Both compounds share a quinoline structure and exhibit antimalarial activity.
Amodiaquine: Similar in structure and mechanism of action, but with different pharmacokinetic properties.
Quinoline-4-carboxylic acid: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
4-aminoisoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-7-4-2-1-3-6(7)5-12-9(8)10(13)14/h1-5H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDGYYOEPMSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1557541-30-6 |
Source
|
Record name | 4-aminoisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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